(7Z)-7-(3-bromobenzylidene)-3-(3-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
The compound (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a heterocyclic organic compound It features a thiazolo[3,2-a][1,3,5]triazine core, which is a fused ring system containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with 3-methylphenylamine to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide to yield the desired thiazolo[3,2-a][1,3,5]triazine derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2H,3H,4H,6H,7H-[1,3,5]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[3,2-a][1,3,5]triazine derivatives.
Substitution: Formation of substituted thiazolo[3,2-a][1,3,5]triazine derivatives with various functional groups.
Scientific Research Applications
(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2H,3H,4H,6H,7H-[1,3,5]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2H,3H,4H,6H,7H-[1,3,5]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2H,3H,4H,6H,7H-[1,3,5]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: can be compared with other similar compounds, such as:
- (7Z)-7-[(3-CHLOROPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2H,3H,4H,6H,7H-[1,3,5]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
- (7Z)-7-[(3-FLUOROPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2H,3H,4H,6H,7H-[1,3,5]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogen atoms (bromine, chlorine, fluorine) can influence their chemical reactivity, biological activity, and potential applications. The unique combination of substituents in (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2H,3H,4H,6H,7H-[1,3,5]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE contributes to its distinct properties and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C19H16BrN3OS |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
(7Z)-7-[(3-bromophenyl)methylidene]-3-(3-methylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H16BrN3OS/c1-13-4-2-7-16(8-13)22-11-21-19-23(12-22)18(24)17(25-19)10-14-5-3-6-15(20)9-14/h2-10H,11-12H2,1H3/b17-10- |
InChI Key |
PJBYRXRRMVHBFY-YVLHZVERSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S3 |
Canonical SMILES |
CC1=CC(=CC=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=CC=C4)Br)S3 |
Origin of Product |
United States |
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